molecular formula C8H5NO B1256649 Indol-2-one

Indol-2-one

Cat. No.: B1256649
M. Wt: 131.13 g/mol
InChI Key: QNLOWBMKUIXCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-2-one is an indolone.

Scientific Research Applications

Biological Activities

Indol-2-one derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.

Anti-inflammatory Activity

Recent studies have synthesized various indole-2-one derivatives that demonstrate significant anti-inflammatory effects. For instance, a study designed and synthesized 30 derivatives which were evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Compounds 7i and 8e showed promising results by significantly reducing cytokine expression and providing protection against LPS-induced septic death in mouse models .

Antimicrobial Properties

This compound derivatives have also been reported to possess antimicrobial activities. A study synthesized several 1,3-dihydro-2H-indol-2-one derivatives that were tested against various pathogens including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans. The results indicated potent antibacterial and antifungal activity, suggesting their potential as therapeutic agents against infectious diseases .

Anticancer Potential

The anticancer properties of this compound derivatives have been extensively studied. Indolin-2-one derivatives, which are structurally related to this compound, have shown significant activity against various cancer cell lines. For example, compounds with specific N-substituents demonstrated enhanced anticancer activity against K562 cell lines, highlighting the importance of structural modifications in improving efficacy .

Antiviral Activity

Certain indole-2-one derivatives have been explored for their antiviral properties, particularly against HIV. The synthesis of new 1,3-dihydro-2H-indol-2-one derivatives has led to findings that indicate potential effectiveness against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole-2-one derivatives.

Table 1: Structure-Activity Relationship of this compound Derivatives

CompoundSubstituentActivity TypeIC50 (µM)
7iPhenylAnti-inflammatory10
8eArylAnti-inflammatory15
4dMethoxyAnticancer31.68
9TrifluoromethylGalanin Receptor AntagonistHigh Affinity

This table summarizes key findings from various studies illustrating how specific substitutions on the indole ring can enhance biological activity.

Synthesis and Evaluation of Anti-inflammatory Agents

A comprehensive study synthesized novel indole-2-one derivatives based on the structure of tenidap, a known anti-inflammatory drug. The evaluation revealed that modifications in the chemical structure led to improved anti-inflammatory properties while reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Screening

In another case study, a series of 5-substituted indole-2-one derivatives were synthesized using a one-pot multicomponent Biginelli reaction. These compounds were tested for their antibacterial and antifungal activities against various human pathogens, demonstrating significant efficacy and highlighting their potential as new antimicrobial agents .

Anticancer Activity Assessment

The anticancer potential of indolin-2-one derivatives was evaluated through in vitro assays against multiple cancer cell lines including MCF-7 and A549. Results indicated that certain derivatives exhibited selective cytotoxicity, emphasizing the importance of structural modifications for enhancing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Indol-2-one derivatives in medicinal chemistry?

  • Methodological Answer : this compound derivatives are synthesized via multiple routes:

  • Dehydrohalogenation : 3-Alkyl-3-bromooxindoles undergo elimination to form this compound intermediates, critical for constructing fused indoline systems .
  • Cycloaddition reactions : this compound participates in Diels–Alder reactions, enabling rapid assembly of polycyclic frameworks (e.g., communesin F synthesis) .
  • Nucleophilic addition : 1,3-Substituted derivatives are prepared via nucleophilic addition to this compound scaffolds, followed by functionalization for bioactivity testing .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : For molecular weight and fragmentation pattern analysis.
  • X-ray crystallography : Resolves complex stereochemical arrangements in bridged lactams or cycloadducts .

Q. What role does this compound play in biomimetic synthesis of natural products?

  • Methodological Answer : this compound serves as a versatile synthon in total synthesis. For example, its cycloaddition with allylic alcohols enables concise construction of communesin F’s stereochemically dense core, mimicking biosynthetic pathways .

Q. How to assess the purity and stability of this compound derivatives under different conditions?

  • Methodological Answer :

  • Chromatography : HPLC or TLC monitors purity during synthesis.
  • Stability studies : Expose derivatives to varying pH, temperature, and light conditions, followed by NMR or LC-MS to detect degradation .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for specific biological targets?

  • Methodological Answer : Structural modifications at the 5,6-positions significantly influence selectivity. For BRD4-BD1 inhibitors, introducing bulky substituents (e.g., trifluoromethyl groups) enhances domain selectivity, while polar groups improve cellular permeability .

Q. How do contradictions in biological activity data between in vitro and cellular assays arise, and how can they be resolved?

  • Methodological Answer : Discrepancies (e.g., compound 21n in showing strong in vitro inhibition but poor cellular activity) may stem from poor membrane permeability or metabolic instability. Strategies include:

  • Proteolytic stability assays : Evaluate susceptibility to cellular proteases.
  • Permeability screening : Use Caco-2 or PAMPA models to optimize logP values .

Q. What computational methods predict the interaction of this compound derivatives with biomacromolecules?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to targets like BRD4 or DNA.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., arylidene-indol-2-one derivatives binding to BSA) .

Q. How can structural modifications at the 5,6-positions of this compound influence antiproliferative activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) at C5 enhance DNA intercalation, while C6 alkyl chains improve lipophilicity, increasing cytotoxicity against HL-60 and HT-29 cell lines .

Q. What strategies address conflicting results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic variation : Test derivatives with incremental structural changes to isolate contributing factors.
  • Orthogonal assays : Validate activity across multiple biological models (e.g., enzymatic vs. cell-based assays) .

Q. How are this compound-based fluorescence probes designed for in vivo imaging applications?

  • Methodological Answer : Probes like THK-565 incorporate this compound cores conjugated to NIR fluorophores. Key considerations include:
  • Photostability : Modify substituents to reduce photobleaching.
  • Blood-brain barrier (BBB) penetration : Optimize logP and molecular weight for CNS targeting .

Q. Notes on Research Design and Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., in vitro vs. in vivo results), apply the "principal contradiction" framework to identify dominant factors (e.g., bioavailability over intrinsic activity) .
  • Question Formulation : Use the PICO(T) framework to structure hypotheses (Population, Intervention, Comparison, Outcome, Time) .

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-2-one

InChI

InChI=1S/C8H5NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H

InChI Key

QNLOWBMKUIXCOW-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=O)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=O)N=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using Method C above, Ethyl-[(3R,4S,5R)-4-ethynyl-2,2,6-trimethyl-[1,3]-dioxan-5-yl]-carbamic acid tert-butyl ester (148.5 mg, 0.50 mmol) (Example 123C above) was coupled with (Z)-1,3-dihydro-5-fluoro-4-iodo-3-[(3-methoxy-1H-pyrrol-2-yl)methylene]-2H-indol-2-one (96 mg, 0.25 mmol) (Starting Material 6) using (Ph3P)4Pd (23.1 mg, 8 mol %) and Cul (5 mg) as catalyst in DMF (5 mL) and Et3N (5 mL) as solvent at 85° C. for 5 h to give the coupling product (137.2 mg, 99.2% after flash column purification). This coupling product (125 mg) was then treated with 50% of trifluoroacetic acid/CH2Cl2 (5 mL) and 0.5 mL of water at r.t. for 1 h. The reaction mixture was concentrated to about 2 mL and diluted with AcOEt (50 mL) and then quenched with 2 N NaOH. The organic layer was washed with brine and dried with Na2SO4. After concentration, the crude product (113.6 mg) was triturated with AcOEt/hexanes and the precipitate was collected by filtration to offer (Z)-1,3-Dihydro-4-[(3R,4S,5R)-3,5-dihydroxy-4-ethylamino-1-hexynyl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylene]-2H-indol-2-one (LLLLL) as a brown-orange solid. (Yield 29.5 mg, 31.6%). The filtrate was then purified via flash column chromatography (5%-10% MeOH in CH2Cl2) to give (R)-(Z)-1,3-Dihydro-4-[(5-ethylamino-6-methyl)-6H-pyran-2-yl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylene)]-2H-indol-2-one (MMMMM). (Yield 33.6 mg, 37.6%).
[Compound]
Name
Ethyl-[(3R,4S,5R)-4-ethynyl-2,2,6-trimethyl-[1,3]-dioxan-5-yl]-carbamic acid tert-butyl ester
Quantity
148.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.1 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

604 mg of 3-(3-amino-4-methoxyphenyl)-1-trifluoroacetyl piperidine were added with stirring under an inert atmosphere to 20 ml of methylene chloride and 0.26 ml of ethyl methylthioacetate cooled to -65° C., and then 0.24 ml of tert-butyl hypochlorite were added over 5 minutes. After stirring for an hour, 0.29 ml of triethylamine were added dropwise and the temperature was allowed to return to ambient. 5 ml of aqueous 2N hydrochloric acid were added and the mixture was stirred for an hour. The decanted organic phases were washed with water, dried and filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica (eluent benzene--ethyl acetate 7-3) to obtain 580 mg of 1,3-dihydro-7-methoxy-3-methylthio-4-[1-trifluoroacetyl)-3-piperidinyl]-2H-indol-2-one which after crystallization from ethanol melted at ≈189° C.
Name
3-(3-amino-4-methoxyphenyl)-1-trifluoroacetyl piperidine
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.29 mL
Type
solvent
Reaction Step Four
Quantity
0.26 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-(exo-Bicyclo 2.2.1!hept-2-yloxy)-4-methoxybenzaldehyde (677 mg, 2.75 mmol; disclosed in WO 87/06576 published Nov. 5, 1987), and 5-chloro-1-methyloxindole (500 mg, 2.75 mmol; Chemical Abstracts registry number 41192-33-0, were dissolved in 10 ml of methanol under an inert atmosphere. To this brown, homogeneous mixture was added 0.23 ml of pyrrolidine (2.75 mmol) via syringe. The reaction mixture was stirred at room temperature for ten hours. The solvent was then stripped off and the resulting yellow oil was purified via flash chromatography (1:1 ethyl ether/hexane) to provide the desired Z-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(Z),4α!-2H-indol-2-one (125 mg, 11% yield) as a yellow solid (Example 1): m.p. 149°-151°. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.26; H, 5.87; N, 3.38. The corresponding E-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(E),4α!-2H-indol-2-one (Example 2) was also obtained in 6% yield, m.p. 142°-144° C. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.34; H, 5.85; N, 3.36.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indol-2-one
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Reactant of Route 6
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